molecular formula C7H13FO B13774924 7-Fluoroheptanal CAS No. 693-47-0

7-Fluoroheptanal

Cat. No.: B13774924
CAS No.: 693-47-0
M. Wt: 132.18 g/mol
InChI Key: ZKAOXODYSBGNRK-UHFFFAOYSA-N
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Description

7-Fluoroheptanal is an organic compound with the molecular formula C7H13FO It is a fluorinated aldehyde, where the fluorine atom is attached to the seventh carbon of the heptanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoroheptanal typically involves the fluorination of heptanal. One common method is the direct fluorination of heptanal using a fluorinating agent such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The choice of fluorinating agents and solvents, as well as the optimization of reaction parameters, are crucial for the efficient industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

7-Fluoroheptanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: 7-Fluoroheptanoic acid.

    Reduction: 7-Fluoroheptanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoroheptanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Fluoroheptanal depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The fluorine atom can influence the reactivity and selectivity of these reactions due to its electronegativity and steric effects.

Comparison with Similar Compounds

Similar Compounds

    Heptanal: The non-fluorinated analog of 7-Fluoroheptanal.

    7-Fluoroheptanoic acid: The oxidized form of this compound.

    7-Fluoroheptanol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

693-47-0

Molecular Formula

C7H13FO

Molecular Weight

132.18 g/mol

IUPAC Name

7-fluoroheptanal

InChI

InChI=1S/C7H13FO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2

InChI Key

ZKAOXODYSBGNRK-UHFFFAOYSA-N

Canonical SMILES

C(CCCF)CCC=O

Origin of Product

United States

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